8-Bromo-6-methylisoquinoline-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17688530
Molecular Formula: C10H7BrClNO2S
Molecular Weight: 320.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClNO2S |
|---|---|
| Molecular Weight | 320.59 g/mol |
| IUPAC Name | 8-bromo-6-methylisoquinoline-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3 |
| Standard InChI Key | NFWVVWZRBKIAFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Br |
Introduction
Chemical Identity and Structural Features
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is a heterocyclic aromatic compound with the molecular formula . The IUPAC name delineates its structure: an isoquinoline backbone substituted with a bromine atom at the 8-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 5-position. The sulfonyl chloride moiety () is highly electrophilic, enabling reactions with nucleophiles such as amines to form sulfonamides, a class of compounds with broad pharmaceutical relevance .
Molecular Geometry and Reactivity
The planar isoquinoline system facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence regioselectivity in substitution reactions. The methyl group at the 6-position may enhance solubility in nonpolar solvents or modulate steric hindrance during synthetic transformations. Quantum mechanical calculations predict that the sulfonyl chloride group adopts a tetrahedral geometry, with the chlorine atom acting as a leaving group in nucleophilic acyl substitution reactions .
Physical and Chemical Properties
The compound is a solid at room temperature, though its exact melting and boiling points remain unreported in publicly available literature. Its solubility profile is inferred from analogous sulfonyl chlorides: moderate solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran, and limited solubility in water due to hydrolysis susceptibility . Storage recommendations emphasize maintaining tight container closure in a cool, dry, and well-ventilated area to prevent moisture ingress and decomposition .
Stability and Decomposition
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is moisture-sensitive, undergoing hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid. This reactivity necessitates inert handling conditions, such as gloveboxes or Schlenk lines, for prolonged storage. Thermal decomposition above 150°C may release toxic gases, including sulfur oxides () and hydrogen chloride () .
Applications in Research and Development
While direct studies on this compound are sparse, its structural analogs—such as 6-methylquinoline-5-sulfonyl chloride—are employed in fluorescent probe synthesis and antiviral drug development . The bromine atom in 8-bromo-6-methylisoquinoline-5-sulfonyl chloride could serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl systems prevalent in medicinal chemistry .
Regulatory and Disposal Considerations
Designated for research use only, this compound is unsuitable for consumer or therapeutic applications. Waste disposal must comply with local regulations, often requiring incineration at licensed facilities equipped to handle halogenated organic byproducts .
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